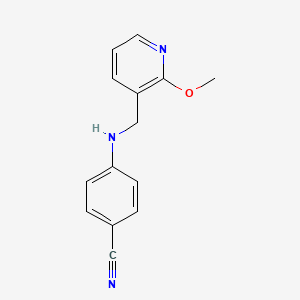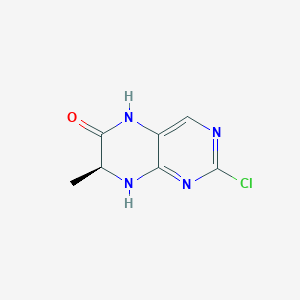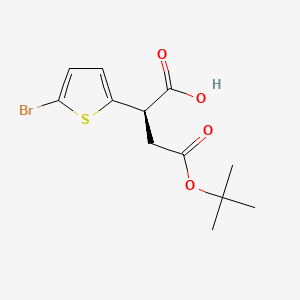
(R)-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a brominated thiophene ring and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes bromination of thiophene, followed by coupling reactions to introduce the tert-butoxy and oxobutanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated thiophene ring can serve as a probe for investigating enzyme activity or protein-ligand interactions.
Medicine
In medicine, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including electronics and surface treatments.
Mécanisme D'action
The mechanism of action of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the tert-butoxy group may influence the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(5-chlorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-fluorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-methylthiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it a valuable tool for various research applications.
Propriétés
Formule moléculaire |
C12H15BrO4S |
|---|---|
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
(2R)-2-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-10(14)6-7(11(15)16)8-4-5-9(13)18-8/h4-5,7H,6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
Clé InChI |
KMSCOKKYWNZGAJ-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(S1)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=C(S1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
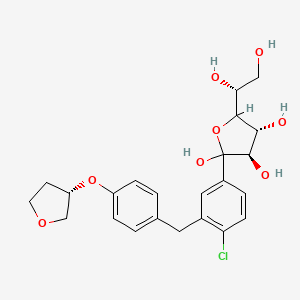
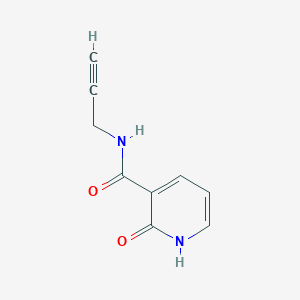
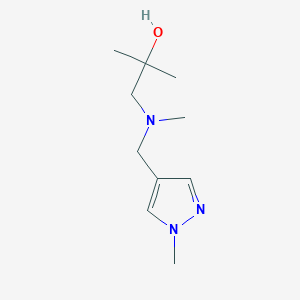
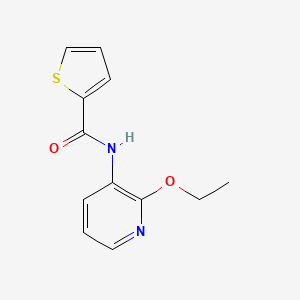
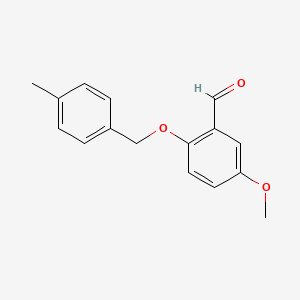
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
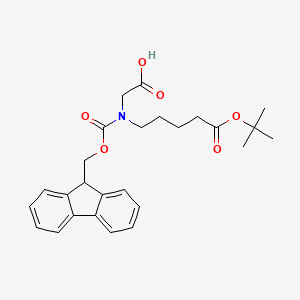
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
